Predicted Physicochemical Property Differentiation: CAS 1806499-98-8 vs. C-1 Bromo Positional Isomer (CAS 1806433-58-8)
Computationally predicted physicochemical properties reveal meaningful differences between the target compound and its closest positional isomer, where the bromine atom on the propanone chain occupies the C-1 (alpha) rather than the C-3 (terminal) position . The target compound (C-3 bromo) exhibits a predicted boiling point 15.7 °C higher (415.7 vs. 400.0 °C), a marginally higher predicted density (1.775 vs. 1.767 g/cm³), and a predicted pKa 0.38 log units higher (3.34 vs. 2.96). While these are predicted rather than experimentally determined values, the consistent directional shift across three independent descriptors supports the conclusion that the C-3 bromopropan-2-one regioisomer possesses measurably different bulk and electronic properties that influence chromatographic retention, extraction behavior, and amine protonation state under physiological or reaction conditions.
| Evidence Dimension | Predicted boiling point, density, and pKa |
|---|---|
| Target Compound Data | Boiling Point: 415.7±40.0 °C (Predicted); Density: 1.775±0.06 g/cm³ (Predicted); pKa: 3.34±0.11 (Predicted) |
| Comparator Or Baseline | 1-(3-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one (CAS 1806433-58-8): Boiling Point: 400.0±40.0 °C (Predicted); Density: 1.767±0.06 g/cm³ (Predicted); pKa: 2.96±0.15 (Predicted) |
| Quantified Difference | Δ B.P. = +15.7 °C; Δ Density = +0.008 g/cm³; Δ pKa = +0.38 |
| Conditions | In silico predictions (method unspecified) compiled by ChemicalBook and aggregated from authoritative property databases . |
Why This Matters
For procurement decisions, the distinct predicted pKa values indicate that the target compound's amine group will be protonated differently in aqueous buffers (pH ~7.4) compared to the C-1 isomer, directly affecting solubility and extraction protocols and potentially altering biological assay outcomes if one is substituted for the other.
